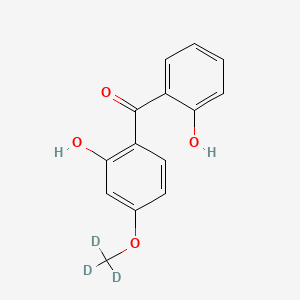
Androgen receptor antagonist 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androgen receptor antagonist 7 is a compound designed to inhibit the activity of androgen receptors, which are critical in the progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes crucial for male sexual differentiation and development. The inhibition of androgen receptors is a therapeutic strategy for treating prostate cancer, particularly castration-resistant prostate cancer, which remains dependent on androgen receptor signaling for its progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 7 involves multiple steps, including condensation, deprotection, Ullmann coupling, cyclization, and amination. Starting materials such as 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid are commonly used. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of androgen receptor antagonists often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Androgen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Androgen receptor antagonist 7 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Employed in research to understand the role of androgen receptors in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating prostate cancer, particularly castration-resistant prostate cancer.
Industry: Utilized in the development of new drugs targeting androgen receptors.
Mecanismo De Acción
Androgen receptor antagonist 7 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as dihydrotestosterone. This binding induces conformational changes in the receptor, disrupting its ability to regulate gene expression. The compound also affects the nuclear translocation of the receptor and its interaction with androgen response elements on DNA .
Comparación Con Compuestos Similares
Enzalutamide: A second-generation nonsteroidal androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation androgen receptor antagonist used in the treatment of prostate cancer.
Darolutamide: A recently approved androgen receptor antagonist with a unique structure and mechanism of action.
Uniqueness: Androgen receptor antagonist 7 is unique in its ability to inhibit androgen receptor activity through noncompetitive binding, making it effective against androgen receptor variants that are resistant to other antagonists. This property makes it a promising candidate for treating castration-resistant prostate cancer .
Propiedades
Fórmula molecular |
C27H35FN2O |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |
Clave InChI |
NSUPQZRHRUHVPB-NYKSWYAJSA-N |
SMILES isomérico |
CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
SMILES canónico |
CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


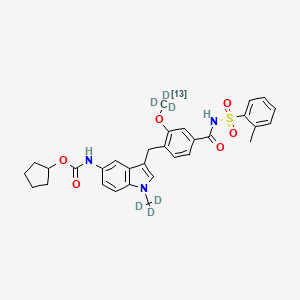

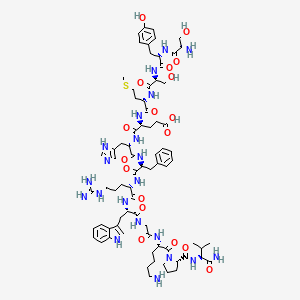
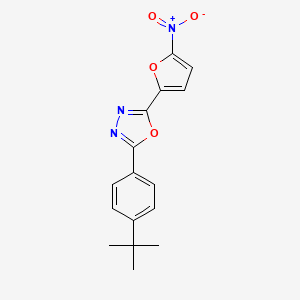
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)

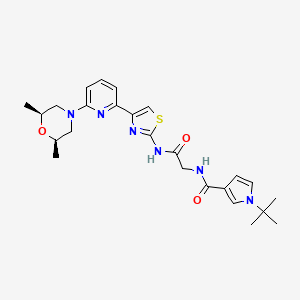

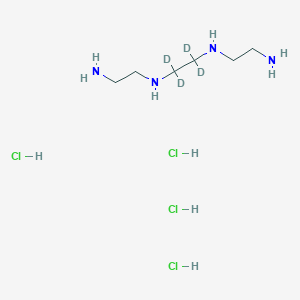



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
